molecular formula C12H10N4 B3323900 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile CAS No. 17537-48-3

2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B3323900
CAS No.: 17537-48-3
M. Wt: 210.23 g/mol
InChI Key: WCYOGTRVPAABGO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features a fused cyclopenta[b]pyridine core, which is characterized by an envelope conformation in the cyclopentane ring . The structure is decorated with key functional groups, including an amino substituent and two cyano groups, which are critical for its molecular interactions and binding affinity. Researchers value this core structure for its potential as a precursor for synthesizing a wide array of bioactive molecules. Structural analogues of this compound, particularly those with substitutions at the 5-position, have been identified as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2), a target of interest for the development of anti-inflammatory therapeutics . The molecular framework supports the formation of key intermolecular interactions, such as inversion dimers linked by pairs of N–H···N(nitrile) hydrogen bonds, which can be crucial for its mechanism of action and solid-state properties . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-6-3-8-7(2)10(5-14)12(15)16-11(8)9(6)4-13/h3H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYOGTRVPAABGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=C2C1)C)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under specific conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

  • Oxidation: : The cyano groups can be oxidized to form carboxylic acids or amides.

  • Reduction: : The cyano groups can be reduced to form primary amines.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or amides.

  • Reduction: : Primary amines.

  • Substitution: : Substituted amines or other derivatives.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is achieved through cyclocondensation reactions. A notable method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide as a catalyst. This process allows for the creation of highly functionalized derivatives with significant yields and purity without extensive purification techniques .

Corrosion Inhibition

One of the primary applications of CAPD derivatives is in the field of corrosion inhibition. Research indicates that these compounds can act as effective inhibitors for carbon steel corrosion in acidic environments, such as molar sulfuric acid solutions. Electrochemical measurements have demonstrated that CAPD derivatives exhibit mixed-type inhibition characteristics, which enhance their efficacy in protecting metal surfaces from corrosion .

Table 1: Corrosion Inhibition Efficiency

CompoundInhibition Efficiency (%)Environment
CAPD-185Molar H₂SO₄
CAPD-278Molar H₂SO₄
CAPD-390Molar H₂SO₄

Research has also explored the biological activities associated with this compound and its derivatives. Some studies suggest potential anti-inflammatory and anticancer properties, making these compounds candidates for further pharmacological investigations. The structural features of CAPD contribute to its interaction with biological targets, which may lead to therapeutic applications in treating various diseases .

Material Science Applications

In addition to its biological and chemical applications, CAPD derivatives have shown promise in material science. Their unique chemical structure allows them to be incorporated into polymers and coatings that require enhanced durability and resistance to environmental degradation. This application is particularly relevant in industries where material integrity is critical, such as automotive and aerospace .

Case Study 1: Corrosion Resistance in Industrial Applications

A study conducted on the use of CAPD derivatives in industrial settings demonstrated a significant reduction in corrosion rates for carbon steel components exposed to acidic environments. The research employed various electrochemical techniques to quantify the protective effects of these compounds.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of CAPD derivatives revealed promising results against certain cancer cell lines. The study highlighted the need for further exploration into the mechanisms of action and the potential for developing new cancer therapies based on these compounds.

Mechanism of Action

The mechanism by which 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Class Key Substituents Synthesis Method Notable Properties/Applications References
Target Compound 2-Amino, 4,6-dimethyl, 3,7-dicyano Intermediate-based synthesis Potential corrosion inhibition
CAPD Derivatives Alkoxy, aryl, methylidene Cyclocondensation Steel alloy corrosion inhibition
2-Amino-4,6-dichloropyrimidines Chloro, amino Vilsmeier–Haack–Arnold reaction NO inhibition (IC50 = 2–36 μM)
Ferrocenyl Pyridines Ferrocenyl, alkoxy Multi-component reaction Electrochemical activity

Table 2: Electronic Effects of Substituents

Compound Electron-Donating Groups Electron-Withdrawing Groups Impact on Reactivity
Target Compound Amino, methyl Cyano Enhanced electrophilicity at cyano sites
CAPD Derivatives Methoxy, aryl Cyano Stabilized intermediates for cyclization
2-Amino-4,6-dichloropyrimidines None Chloro, cyano (implicit) Increased electrophilicity for NO inhibition

Biological Activity

2-Amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile (CAS No. 17537-48-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

  • Molecular Formula : C12H10N4
  • Molar Mass : 210.23 g/mol
  • Structure : The compound features a cyclopenta[b]pyridine core with two cyano groups and an amino group, contributing to its unique reactivity and biological properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects :
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its activity is often compared against established chemotherapeutic agents to evaluate its potential as an anticancer drug.
    • For instance, a derivative of this compound demonstrated significant antiproliferative activity with IC50 values in the submicromolar range against specific cancer cell lines .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interaction with nucleic acids, as indicated by studies showing binding affinity to DNA and RNA. This interaction suggests potential applications in cancer therapy by inducing apoptosis in malignant cells .
    • The compound's structural features allow it to intercalate into DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AntiproliferativeK-562 (Leukemia)0.4
Z-138 (Lymphoma)0.6
DNA BindingctDNAModerate
RNA BindingrArUSignificant

Selected Studies

  • Anticancer Activity : A study evaluated various derivatives of cyclopenta[b]pyridine compounds for their anticancer properties. The findings highlighted that certain modifications to the amino group significantly enhanced the antiproliferative activity against multiple cancer cell lines .
  • Mechanistic Insights : Research exploring the binding interactions between these compounds and nucleic acids revealed that they stabilize both DNA and RNA structures, suggesting a mechanism that could be leveraged for therapeutic purposes in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile, and how can reaction conditions be optimized?

A robust approach involves cyclocondensation reactions using sodium alkoxide catalysts. For example, derivatives of cyclopenta[b]pyridine-3-carbonitrile are synthesized via Michael addition of propanedinitrile to α,β-unsaturated cycloketones, followed by nucleophilic attack of alkoxide anions to form intermediates . Optimization includes adjusting the alkoxide base (e.g., NaOMe vs. NaOEt), solvent polarity, and reaction temperature to enhance yield and purity. Monitoring via TLC and HPLC ensures intermediate stability.

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic and computational methods:

  • NMR : Assign proton environments (e.g., cyclopentane ring protons at δ 0.78–0.96 ppm in analogous compounds) .
  • X-ray crystallography : Resolve spatial arrangements of substituents (e.g., dimethyl groups at positions 4 and 6) .
  • DFT calculations : Predict electronic distribution, HOMO-LUMO gaps, and reactive sites (e.g., amino and carbonitrile groups) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks in ESI-MS for cyclopenta[b]pyridine analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for cyclopenta[b]pyridine derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • Dynamic NMR : Detect rotameric equilibria in dimethyl-substituted derivatives .
  • Variable-temperature studies : Identify temperature-dependent shifts in NH or OH groups .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, where amino groups influence spectral profiles) .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Analogous cyclopenta[b]pyridine derivatives show affinity for enzymes via hydrogen bonding with amino groups .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs validate the pharmacological potential of this compound?

  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or EGFR kinases) .
  • SAR studies : Modify substituents (e.g., replacing methyl with methoxy groups) to optimize activity .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate isolation : Purify key intermediates (e.g., α,β-unsaturated ketones) via column chromatography .
  • Catalyst screening : Compare efficiency of NaOMe vs. KOtBu in cyclocondensation steps .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identify crystalline vs. amorphous phases .
  • DSC/TGA : Monitor thermal stability and phase transitions .
  • Raman spectroscopy : Detect subtle conformational differences in solid-state structures .

Data Interpretation

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Dose-response curves : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum concentration) .
  • Off-target effects : Use proteome-wide profiling to identify non-specific interactions .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrano-chromeno-thieno-pyridine derivatives) to identify trends .

Tables for Comparative Analysis

Property This compound Analogous Compound (3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile)
Key Functional Groups Amino, carbonitrile, dimethyl substituentsAmino, carbonitrile, pyrazine ring
Synthetic Method Cyclocondensation with NaOMe/NaOEt Multi-step nucleophilic substitution
Bioactivity Potential kinase inhibition (predicted)Anti-inflammatory (in vitro)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

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